N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}-2-(4-methoxyphenyl)acetamide
Description
N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}-2-(4-methoxyphenyl)acetamide is a synthetic compound featuring a hybrid heterocyclic scaffold combining pyrrolidinone, 1,3,4-oxadiazole, and acetamide moieties. Its structure includes a 4-chlorophenyl group at the pyrrolidinone ring and a 4-methoxyphenylacetamide substituent linked to the oxadiazole ring.
Properties
Molecular Formula |
C23H18N4O5S |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H18N4O5S/c1-30-16-7-3-5-14(11-16)21-24-19(32-25-21)13-26-18-9-10-33-20(18)22(28)27(23(26)29)15-6-4-8-17(12-15)31-2/h3-12H,13H2,1-2H3 |
InChI Key |
UPNWMGGPLUFMCV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC(=CC=C5)OC)SC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-1-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multiple steps, starting with the preparation of the individual components. The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, while the oxadiazole ring is often synthesized via cyclization reactions involving hydrazides and carboxylic acids. The thieno[3,2-d]pyrimidine core is usually constructed through condensation reactions involving thiophene derivatives and pyrimidine precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxyphenyl)-1-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl groups can be oxidized to form corresponding quinones.
Reduction: The oxadiazole ring can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenyl and thieno[3,2-d]pyrimidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl groups would yield quinones, while reduction of the oxadiazole ring would produce amine derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a probe for studying reaction mechanisms.
Biology: It may serve as a tool for investigating biological pathways and interactions, particularly those involving oxidative stress and redox reactions.
Medicine: The compound’s unique structure could make it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-(3-methoxyphenyl)-1-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes involved in redox reactions, receptors that mediate cellular signaling, or other proteins that play a role in biological processes. The compound’s structure allows it to form stable interactions with these targets, potentially modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound’s uniqueness lies in its specific substituents and heterocyclic arrangement. Below is a detailed comparison with structurally related analogs:
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on analogs: Likely C22H20ClN4O4 (~460 g/mol).
Key Observations
Heterocyclic Core: The target compound’s 1,3,4-oxadiazole core (vs. thiadiazole in ) may enhance metabolic stability due to reduced sulfur-mediated oxidation. The thiadiazole analog () introduces a sulfur atom, increasing lipophilicity (logP ~3.5 estimated) compared to the target compound (~logP 2.8), which could affect membrane permeability.
In contrast, the trifluoromethoxy group in is electron-withdrawing, likely improving metabolic resistance but reducing aqueous solubility. The 2-chlorophenyl substitution in (vs. 4-chlorophenyl in the target) may alter steric interactions with target proteins, affecting binding affinity.
Pharmacological Implications :
- The diastereomeric compound 7k () demonstrates the impact of stereochemistry on physicochemical properties (e.g., melting point 253–255°C), suggesting that the target compound’s stereospecificity (if present) could critically influence bioactivity.
Research Findings and Trends
- Synthetic Accessibility: The target compound’s oxadiazole-pyrrolidinone scaffold is synthetically tractable via cyclocondensation and amide coupling, similar to methods used for and .
- SAR Insights :
Biological Activity
N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}-2-(4-methoxyphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity based on available research findings, including data tables and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by the following properties:
- Molecular Formula : C22H21ClN4O3S
- Molecular Weight : 485.9433 g/mol
- SMILES Notation : Clc1ccc(cc1)N1CC(CC1=O)C(=O)N1CCc2c(C1)sc(n2)NC(=O)c1noc(c1)C
These structural features suggest that the compound may interact with various biological targets, influencing its pharmacological profile.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, a study on synthesized oxadiazole derivatives demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker activity against other strains . The presence of the oxadiazole moiety is often linked to enhanced antibacterial properties, likely due to its ability to disrupt bacterial cell functions.
Enzyme Inhibition
The compound's structural components suggest potential enzyme inhibition capabilities. In related studies, derivatives featuring piperidine and oxadiazole units have shown strong inhibitory activity against urease and acetylcholinesterase (AChE), which are crucial for various physiological processes . For example, certain derivatives demonstrated IC50 values as low as 0.63 µM against AChE, indicating potent inhibitory effects .
Docking Studies
In silico docking studies have been employed to predict the interaction of this compound with various biological targets. These studies suggest that the compound can effectively bind to specific amino acid residues in target proteins, which may correlate with its observed biological activities . The binding affinity and interaction types provide insights into the mechanisms underlying its pharmacological effects.
Study 1: Antibacterial Screening
In a comparative study involving synthesized oxadiazole derivatives, the compound exhibited varying degrees of antibacterial activity. The results indicated that modifications in the piperidine and oxadiazole structures significantly influenced the antimicrobial potency. The most active compounds were identified through systematic screening against multiple bacterial strains .
Study 2: Enzyme Inhibition Analysis
Another investigation focused on the enzyme inhibition properties of similar compounds revealed that several derivatives displayed strong inhibitory effects against urease and AChE. The structure-activity relationship (SAR) analysis highlighted that specific substitutions on the piperidine ring enhanced enzyme binding and inhibition .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Moderate |
| Compound B | Bacillus subtilis | Strong |
| Compound C | Escherichia coli | Weak |
| Compound D | Staphylococcus aureus | Moderate |
Table 2: Enzyme Inhibition IC50 Values
| Compound Name | Enzyme | IC50 (µM) |
|---|---|---|
| Compound E | Acetylcholinesterase | 0.63 |
| Compound F | Urease | 2.14 |
| Compound G | Carbonic anhydrase | 5.00 |
Q & A
Q. What are the optimal synthetic routes for N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}-2-(4-methoxyphenyl)acetamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the pyrrolidin-5-one core via cyclization of 4-chlorophenyl-substituted precursors. Subsequent steps include:
- Oxadiazole ring formation : Condensation of hydrazide intermediates with carbonyl reagents (e.g., POCl₃ for cyclodehydration) .
- Acetamide coupling : Reaction of the oxadiazole intermediate with 4-methoxyphenylacetic acid derivatives using coupling agents like EDC/HOBt .
Critical parameters include solvent polarity (e.g., DMF for polar intermediates), temperature control (60–80°C for cyclization), and catalyst selection (e.g., triethylamine for acid scavenging). Yield optimization requires HPLC or TLC monitoring to isolate intermediates .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., 4-chlorophenyl protons at δ 7.3–7.5 ppm, methoxy group at δ 3.8 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z ~483) and fragmentation patterns .
- HPLC-PDA : Assesses purity (>95% for biological assays) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, concentration ranges). To address this:
- Perform dose-response studies across multiple models (e.g., cancer vs. normal cells) .
- Use structure-activity relationship (SAR) analysis to isolate contributions of substituents (e.g., 4-methoxyphenyl enhances solubility but may reduce target binding) .
- Validate mechanisms via knockout/mutation studies (e.g., CRISPR for putative enzyme targets) .
Q. What computational strategies are recommended for predicting this compound’s molecular targets and binding modes?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against kinase or protease libraries, leveraging the oxadiazole moiety’s affinity for ATP-binding pockets .
- MD simulations : Assess stability of ligand-target complexes (e.g., RMSD <2 Å over 100 ns trajectories) .
- Pharmacophore modeling : Identify critical features (e.g., hydrogen-bond acceptors in the pyrrolidinone ring) for virtual screening of analogs .
Q. How can reaction conditions be systematically optimized to scale up synthesis without compromising purity?
- Methodological Answer : Apply Design of Experiments (DoE) to evaluate interactions between variables:
- Catalyst loading : 5–10 mol% of Pd(OAc)₂ for Suzuki-Miyaura coupling of aryl groups .
- Solvent selection : Tetrahydrofuran (THF) improves oxadiazole cyclization efficiency vs. DCM .
- Temperature gradients : Stepwise heating (40°C → 80°C) minimizes side reactions during acetamide coupling .
Q. What experimental approaches are suitable for elucidating the compound’s mechanism of action in anti-inflammatory or anticancer contexts?
- Methodological Answer :
- Enzyme inhibition assays : Test IC₅₀ values against COX-2 or PI3K isoforms using fluorogenic substrates .
- Transcriptomic profiling : RNA-seq to identify dysregulated pathways (e.g., NF-κB or apoptosis markers) .
- Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring protein stability shifts post-treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
